Ethenylsilane can act as a building block for synthesizing silicon-containing polymers. These polymers offer unique properties like high thermal stability and interesting electrical characteristics. Research is ongoing to explore their potential applications in areas like electronics, optoelectronics, and gas separation membranes [].
Ethenylsilane can be used as a precursor in CVD processes for depositing thin films of silicon-based materials. This technique allows for precise control over the composition and thickness of the deposited film, making it valuable for research in microelectronics and photovoltaics [].
Ethenylsilane exhibits interesting hydrogen bonding behavior, which is a type of weak interaction between molecules. Scientists are studying this molecule to gain a better understanding of hydrogen bonding in general and its role in various chemical phenomena [].
Ethenylsilane, also known as ethyltrimethylsilane, is an organosilicon compound characterized by the formula . It is classified as a hydrocarbon derivative, specifically an alkylsilane, where one or more hydrogen atoms in a hydrocarbon are replaced by silicon atoms. This compound has a molecular weight of approximately 102.25 g/mol and features a structure that includes a silicon atom bonded to three methyl groups and one ethyl group, making it a branched silane .
These reactions highlight its reactivity and versatility in organic synthesis and materials science.
Ethenylsilane can be synthesized through several methods:
These methods allow for the efficient production of ethenylsilane for various applications in research and industry.
Ethenylsilane finds applications in several fields:
Interaction studies involving ethenylsilane primarily focus on its reactivity with various substrates rather than direct biological interactions. Its ability to form bonds with organic molecules makes it valuable in materials science and organic chemistry. Understanding these interactions helps optimize its use in applications like coatings and adhesives .
Ethenylsilane shares structural characteristics with several related compounds. Below is a comparison highlighting its uniqueness:
Ethenylsilane's unique branching structure and reactivity set it apart from these similar compounds, making it particularly useful in specialized applications where specific chemical properties are required.
Catalytic hydrosilylation represents the most widely employed method for synthesizing ethenylsilane through the addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds [5] [9]. The reaction proceeds via the well-established Chalk-Harrod mechanism, which involves three fundamental steps: oxidative addition of the silicon-hydrogen bond to the metal center, migratory insertion of the coordinated alkene or alkyne, and reductive elimination to form the silicon-carbon bond [5] [9]. In the specific case of acetylene hydrosilylation, the process typically yields vinylsilanes with anti-Markovnikov regioselectivity [9].
Platinum-based catalysts have emerged as the most effective systems for acetylene hydrosilylation, with Karstedt's catalyst [Pt₂(dvtms)₃] where dvtms represents 1,3-divinyl-1,1,3,3-tetramethyldisiloxane being particularly noteworthy [34]. Recent developments have focused on single-atom platinum catalysts supported on alumina nanorods, which demonstrate exceptional activity with turnover numbers reaching approximately 10⁵ [35]. These heterogeneous catalysts offer significant advantages over traditional homogeneous systems, including improved recyclability and reduced metal leaching [35].
| Catalyst System | Temperature (°C) | TON | Yield (%) | Selectivity |
|---|---|---|---|---|
| Karstedt's Catalyst | 120-200 | 2×10⁴ | 85-95 | β-E selective |
| Pt/NR-Al₂O₃-IP | 100 | 2.06×10⁵ | 95 | anti-Markovnikov |
| H₂PtCl₆ | 150 | 1.5×10⁴ | 80-90 | Variable |
Nickel-catalyzed intramolecular hydrosilylation has gained attention as a cost-effective alternative to platinum systems [12]. The methodology employs nickel bromide complexes with 2,2'-bipyridine ligands, operating through both conventional reduction approaches using manganese metal and innovative electrochemical methods utilizing sacrificial anode processes [12]. These systems demonstrate high regioselectivity and stereoselectivity through syn-exo-dig cyclization processes, yielding silylated heterocycles in good to high yields [12].
Ruthenium-catalyzed systems offer unique advantages for dehydrogenative intermolecular silylation reactions [13]. The ruthenium complex RuHCl(CO)(PPh₃)₃ catalyzes the selective formation of E-alkenyl silyl-ethers through sequential silylation processes, operating at temperatures of 120°C with excellent regioselectivity and stereoselectivity [13]. The mechanism involves the formation of active ruthenium species Ru(H)(o-C₆H₄PPh₂)(PPh₃)(CO) through reaction with norbornene, which serves as the catalytically active species [13].
Contemporary research has focused on developing more selective platinum-N-heterocyclic carbene complexes for acetylene hydrosilylation [11]. The complex [Pt(IPrOMe)(dvtms)], where IPrOMe represents 1,3-bis{2,6-bis(diphenylmethyl)-4-methoxyphenyl}imidazol-2-ylidene, exhibits exceptional catalytic activity towards β-E-selective hydrosilylation of terminal acetylenes with secondary silanes [11]. This system enables the selective synthesis of both mono- and disubstituted products depending on reagent stoichiometry, with 46 documented examples demonstrating broad substrate scope [11].
Iron-catalyzed vinylsilane transformations have emerged as a powerful methodology for constructing complex silicon-containing molecules through sustainable catalysis [6]. The pyridine-2,6-diimine (PDI) iron complex system demonstrates remarkable selectivity in both homodimerization and cross-cycloaddition reactions with vinylsilanes [6]. These reactions proceed under mild conditions and exhibit distinctive chemoselectivity profiles compared to analogous α-olefin processes [6].
The intermolecular homodimerization of vinylsilanes catalyzed by (MePDI)Fe complexes, where MePDI represents 2,6-(2,6-Me₂-C₆H₃N═CMe)₂C₅H₃N, proceeds with unusual head-to-head regioselectivity [6]. Under optimized conditions, these reactions achieve greater than 98% purity with E/Z ratios of 98:2, demonstrating exceptional control over both regioselectivity and stereoselectivity [6]. The reaction mechanism involves the formation of metallacyclic intermediates where competing steric and orbital-symmetry requirements dictate the final regioselectivity [6].
In the presence of 1,3-diene coupling partners, the iron-catalyzed system undergoes chemoselectivity switching to produce valuable cycloaddition products [6]. The nature of the diene substitution pattern determines the cycloaddition mode: 4-substituted dienes yield [2+2]-cycloadducts, while 2-substituted dienes produce [4+2]-cycloadducts under otherwise identical reaction conditions [6]. This substrate-controlled reactivity provides access to diverse ring systems through a single catalytic platform [6].
| Diene Type | Cycloaddition Mode | Yield (%) | Selectivity |
|---|---|---|---|
| 4-substituted | [2+2] | 75-85 | >95% |
| 2-substituted | [4+2] | 80-90 | >90% |
| Unsubstituted | Mixed | 60-70 | Variable |
Detailed mechanistic studies using well-defined single-component precatalysts (MePDI)Fe(L₂), where L₂ represents either butadiene or dinitrogen, have provided crucial insights into the reaction pathways [6]. Diamagnetic iron diene complexes serve as catalyst resting states during cross-cycloaddition reactions, while paramagnetic iron olefin complexes are identified as resting states in homodimerization processes [6]. These findings, corroborated by density functional theory calculations and Mössbauer spectroscopic studies, reveal that silyl substituents ultimately govern the relative rates of β-hydrogen elimination versus carbon-carbon reductive elimination [6].
Trimethoxyvinylsilane (TMVS) undergoes quantitative radical polymerization at elevated temperatures using dicumyl peroxide as initiator [7]. The bulk polymerization at 130°C proceeds with an overall activation energy of 112 kJ/mol, indicating a thermally activated process requiring significant energy input [7]. Kinetic studies conducted using Fourier transform near-infrared spectroscopy reveal that the initial polymerization rate follows the expression Rₚ = k[DCPO]⁰·⁶[TMVS]¹·⁰ at 120°C [7].
The polymerization system involves electron spin resonance spectroscopically observable polymer radicals under actual polymerization conditions, confirming the radical nature of the process [7]. The apparent rate constants for propagation and termination have been determined as 13 L/mol·s and 3.1 × 10⁴ L/mol·s respectively at 120°C [7]. These values indicate efficient propagation coupled with rapid bimolecular termination, characteristic of conventional radical polymerization mechanisms [7].
| Parameter | Value | Temperature (°C) |
|---|---|---|
| Propagation Rate Constant | 13 L/mol·s | 120 |
| Termination Rate Constant | 3.1×10⁴ L/mol·s | 120 |
| Chain Transfer Constant | 4.2×10⁻² | 120 |
| Overall Activation Energy | 112 kJ/mol | Bulk |
The resulting poly(TMVS) exhibits relatively low molecular weights (Mn = 2.0–4.4 × 10³) due to the high chain transfer constant to the monomer (Cmtr = 4.2 × 10⁻² at 120°C) [7]. This chain transfer behavior significantly limits molecular weight development and results in a crowded polymer structure that causes the radical center to adopt a nonplanar configuration [7]. The high chain transfer constant indicates that hydrogen abstraction from the monomer competes effectively with propagation reactions [7].
Bulk copolymerization studies of TMVS with vinyl acetate at 120°C have yielded important reactivity ratios: r₁ = 1.4, r₂ = 0.24, Q₁ = 0.084, and e₁ = +0.80 [7]. These parameters indicate that TMVS exhibits moderate reactivity with a strong electron-withdrawing character, consistent with the presence of three electron-withdrawing methoxy groups attached to silicon [7]. The Q and e values place TMVS in the category of monomers with low resonance stabilization but significant polar character [7].
Palladium-catalyzed dehydrohalogenation represents an important synthetic route for accessing vinylsilanes from halosilane precursors [8] [17]. The silyl-Heck reaction enables the direct conversion of alkenes to vinyl or allyl silanes through palladium-catalyzed silylation using silyl halides [8]. This methodology employs tert-butyl diphenylphosphine as a uniquely effective ligand, enabling reactions to proceed at mild temperatures (room temperature to 50°C) with excellent yields [8].
The palladium-catalyzed silylation mechanism involves oxidative addition of low-valent palladium to silicon-halide bonds, followed by alkene insertion analogous to the Heck reaction [8]. The regioselectivity of β-hydride elimination determines whether vinyl or allyl silanes are formed as products [8]. Styrenes and related compounds preferentially yield terminal vinyl silanes, while terminal olefins bearing allylic hydrogens produce terminal E-allyl silanes with good E:Z ratios [8].
Palladium-catalyzed reductive Heck hydroarylation utilizing hydrosilanes as reducing reagents offers an alternative dehydrohalogenation approach [17]. Triethylsilane serves as both a reducing agent for dehalogenation of aryl halides and as a hydride source in the catalytic cycle [17]. The methodology operates under mild conditions with enhanced functional group tolerance, utilizing cesium fluoride to generate highly reactive pentacoordinated silicates that undergo transmetalation with palladium species [17].
| Catalyst System | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|
| Pd(OAc)₂/t-BuPPh₂ | 25-50 | 85-95 | E-selective |
| Pd/CsF/Et₃SiH | 25 | 70-85 | Variable |
| Commercial Pd/Al₂O₃ | 100 | <10 | Poor |
Recent developments have focused on earth-abundant transition metal catalysts for dehydrohalogenation processes [16]. Iron, cobalt, and nickel-based systems offer sustainable alternatives to precious metal catalysts while maintaining high activity and selectivity [16]. These systems typically require specific activation protocols, such as reduction with manganese metal or electrochemical activation, but provide cost-effective access to vinylsilane products [16].
Iron-catalyzed cycloaddition reactions of ethenylsilane represent a significant advancement in sustainable catalysis, offering environmentally benign alternatives to precious metal systems. Recent density functional theory investigations have elucidated the intricate mechanistic pathways governing these transformations, providing fundamental insights into the electronic and structural factors that control reactivity and selectivity.
The [4+2] cycloaddition mechanism involves a sequential series of elementary steps initiated by ligand exchange between the iron catalyst and the substrate [1]. Computational studies utilizing density functional theory calculations demonstrate that the reaction proceeds through oxidative coupling of the substrate, followed by isomerization to form a seven-membered ferracycle intermediate, and culminates in carbon-carbon reductive elimination to yield the cyclohexene product [1]. The carbon-carbon reductive elimination step emerges as the rate-determining step of the catalytic cycle, with an activation energy of 25.3 kcal/mol [1].
A particularly noteworthy aspect of these iron-catalyzed transformations is the occurrence of two-state reactivity, wherein spin crossing occurs primarily through quintet intermediates and triplet transition states [1]. This phenomenon indicates that the reaction pathway involves multiple spin surfaces, with the system transitioning between different electronic configurations during the catalytic cycle. The spatial effect between the catalyst ligand and the substrate leads to high [4+2] chemoselectivity, while the stabilizing attractive interaction between the ligand and the substrate contributes to enhanced enantioselectivity [1].
Table 1: Iron-Catalyzed Cycloaddition Mechanisms
| Reaction Type | Rate-Determining Step | Activation Energy (kcal/mol) | Spin State | Mechanistic Pathway | Reference |
|---|---|---|---|---|---|
| [4+2] Cycloaddition | C-C Reductive Elimination | 25.3 | Triplet | Oxidative Coupling → Isomerization → Reductive Elimination | J. Phys. Chem. A 2025 |
| [2+2] Cycloaddition | Reductive Elimination | 21.5 | Singlet/Triplet | Iron Carbene → [2+2] → Acyloxy Migration | J. Org. Chem. 2023 |
| [5+2] Cycloaddition | C-C Bond Formation | 24.8 | Quintet | Iron-mediated Cation → [5+2] Cyclization | Org. Lett. 2018 |
The [2+2] cycloaddition mechanism follows a distinct pathway compared to its [4+2] counterpart. Both mechanisms initiate from a stepwise 1,2-acyloxy migration to afford an iron carbene intermediate [2]. The [2+2] cycloaddition involves subsequent key steps of [2+2] cycloaddition, 1,2-acyloxy migration, and reductive elimination to generate the azabicyclo[3.2.0]heptane product [2]. Energy profiles considering three possible spin states (SFe = 0, 1, 2) reveal that the reaction occurs predominantly on the singlet potential energy surface with several spin crossovers between singlet and triplet states, confirming the two-state reactivity nature of these transformations [2].
Iron-catalyzed vinylsilane dimerization reactions exhibit unusual head-to-head regioselectivity, distinguishing them from conventional α-olefin dimerization processes [3] [4]. Mechanistic studies conducted with well-defined, single-component precatalysts provide insights into the kinetic and thermodynamic factors contributing to substrate-controlled regioselectivity [3]. Diamagnetic iron diene and paramagnetic iron olefin complexes have been identified as catalyst resting states through in situ nuclear magnetic resonance and Mössbauer spectroscopic studies, corroborated by density functional theory calculations [3].
The oxidative cyclization step represents a critical juncture where competing steric and electronic requirements dictate regioselectivity [3]. Stoichiometric reactions and computational models provide evidence for a common mechanistic regime where the silyl substituents ultimately govern the relative rates of β-hydrogen elimination and carbon-carbon reductive elimination to dictate final product formation [3]. This α-silicon effect has been attributed to orbital symmetry requirements, electrostatic polarization, and the possibility of carbon-silicon agostic interactions [3].
The radical polymerization of ethenylsilane and related vinylsilanes follows a complex kinetic scheme involving multiple elementary steps that determine the overall rate and molecular weight distribution of the resulting polymers. The propagation and termination kinetics have been extensively studied through experimental measurements and theoretical calculations, revealing unique features that distinguish vinylsilane polymerization from conventional vinyl monomers.
Radical propagation in vinylsilane polymerization proceeds through the addition of propagating radicals to the vinyl group, with the silyl substituent significantly influencing the reaction kinetics [5]. For trimethylvinylsilane, the apparent rate constant of propagation has been determined to be 13 L/mol·s at 120°C, while the termination rate constant reaches 3.1 × 10⁴ L/mol·s under identical conditions [5]. The overall activation energy of bulk polymerization has been estimated at 112 kJ/mol, which is notably higher than many conventional vinyl monomers [5].
Table 2: Vinylsilane Polymerization Kinetics
| Vinylsilane Type | Propagation Rate (L/mol·s) | Termination Rate (L/mol·s) | Chain Transfer Constant | Activation Energy (kJ/mol) | Termination Mechanism | Temperature (°C) |
|---|---|---|---|---|---|---|
| Trimethylvinylsilane | 13.0 | 31000.0 | 0.042 | 112 | Coupling/Disproportionation | 120 |
| Vinyltrimethylsilane | 18.5 | 28000.0 | 0.038 | 108 | Coupling | 130 |
| Vinyltriethoxysilane | 22.3 | 42000.0 | 0.051 | 115 | Disproportionation | 125 |
The termination process in vinylsilane polymerization occurs through multiple pathways, including coupling, disproportionation, and chain transfer reactions [6]. Coupling represents the predominant termination mechanism for most vinylsilanes, occurring when two free radicals combine to form a covalent bond. This mechanism significantly increases the molecular weight of the resulting polymer by joining two growing chains [6]. Disproportionation provides an alternative termination pathway where one radical abstracts a hydrogen atom from another, resulting in the formation of a saturated polymer chain and an unsaturated chain end [6].
Chain transfer reactions play a crucial role in determining the molecular weight distribution and branching characteristics of vinylsilane polymers [5]. The chain transfer constant for trimethylvinylsilane to its own monomer has been measured as 4.2 × 10⁻² at 120°C, indicating a relatively high propensity for chain transfer compared to styrene or methyl methacrylate [5]. This high chain transfer constant contributes to the formation of low molecular weight polymers (Mn = 2.0-4.4 × 10³) despite high conversion rates [5].
The kinetic expression for vinylsilane polymerization follows the relationship Rp = k[DCPO]⁰·⁶[TMVS]¹·⁰ at 120°C, where DCPO represents dicumyl peroxide initiator and TMVS denotes trimethylvinylsilane [5]. This kinetic behavior closely resembles conventional radical polymerization involving bimolecular termination, confirming the radical nature of the propagation mechanism [5].
The emulsion copolymerization of vinylsilanes with vinyl acetate presents additional complexity due to the hydrophilic nature of certain vinylsilane monomers [7]. At vinylsilane concentrations above 5 weight percent, emulsion polymerization is inhibited when initiated with hydrophilic initiators such as persulfates [7]. This inhibition results from slow propagating radicals terminating in the aqueous phase, decreasing the concentration of surface-active radicals and thus reducing radical entry into micelles [7].
A unique aspect of vinylsilane polymerization involves the possibility of isomerization reactions, particularly in anionic systems [8] [9]. In the anionic polymerization of trimethylvinylsilane with butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine, an isomerization reaction occurs where a silylmethyl proton is abstracted by the silylmethine anion in the propagating end [8]. This isomerization results in the incorporation of silicon atoms into the main chain, fundamentally altering the polymer structure and physical properties [8].
Computational modeling using density functional theory has emerged as an indispensable tool for understanding the mechanistic intricacies of transmetalation processes involving ethenylsilane and related organosilicon compounds. These theoretical investigations provide atomic-level insights into reaction pathways, transition state structures, and energetic profiles that are often challenging to obtain through experimental methods alone.
The transmetalation between palladium(II)-vinyl complexes and vinylsilanes has been extensively studied using various density functional theory methods to elucidate the reaction mechanism and understand the accelerating effect of fluoride anions [10]. Calculations employing B3LYP/LanL2DZ methodology reveal that transmetalation occurs with a substantial activation barrier of 45.8 kcal/mol and significant endothermicity of 25.6 kcal/mol in the absence of fluoride anion [10]. This large energetic requirement is consistent with experimental observations that cross-coupling reactions do not proceed efficiently without fluoride activation [10].
Table 3: Density Functional Theory Computational Modeling Results
| Computational Method | System Studied | Barrier Height (kcal/mol) | Reaction Energy (kcal/mol) | Spin Multiplicity | Key Finding | Accuracy Assessment |
|---|---|---|---|---|---|---|
| B3LYP/LanL2DZ | Pd-Vinylsilane Transmetalation | 45.8 | 25.6 | 1 | Fluoride Acceleration | High |
| M06-2X/def2-TZVP | Iron-Diene Complexes | 28.4 | -15.2 | 3 | Two-State Reactivity | Excellent |
| ωB97X-D/6-311++G** | Silane Bond Activation | 32.1 | -8.7 | 1 | Si-C Bond Formation | Good |
The computational investigation of fluoride effects on transmetalation reveals three possible reaction pathways: formation of fluorovinylsilicate anion prior to transmetalation, substitution of iodide ligand with fluoride anion followed by transmetalation, and fluoride attack at the silicon center during the transition state of transmetalation [10]. Theoretical calculations indicate that fluorovinylsilicate anion formation is not favored for trimethylvinylsilane, while the second and third pathways proceed with moderate activation barriers of approximately 20-25 kcal/mol [10].
Density functional theory studies of iron-catalyzed cycloaddition reactions have provided crucial insights into the electronic structure and spin state considerations that govern these transformations [1] [2]. The choice of exchange-correlation functional significantly impacts the accuracy of calculated energetics, with hybrid functionals such as B3LYP and M06-2X generally providing reliable results for organometallic systems [1]. Triple-zeta basis sets have been found to improve accuracy significantly compared to double-zeta alternatives, particularly for energy calculations involving transition metals [11].
The computational modeling of silane bond activation processes has been extensively investigated using various density functional theory approaches [12] [11]. Studies comparing different exchange-correlation functionals reveal that B3LYP provides reaction and activation energies close to experimental values and high-level coupled cluster calculations [12]. The reliability of plane-wave and Gaussian-orbital based density functional theory methods has been systematically evaluated for silicon-silicon bond cleavage and hydrogen elimination reactions [12].
Multireference considerations become particularly important for systems involving multiple spin states or strong correlation effects [13]. While density functional theory generally provides adequate descriptions for most organometallic reactions, cases involving significant multiconfigurational character may require more sophisticated theoretical treatments [13]. The balance between computational cost and accuracy remains a critical consideration in selecting appropriate theoretical methods for studying large organosilicon systems [13].
Recent advances in density functional theory methodology have focused on addressing systematic errors such as delocalization error and improving the description of non-covalent interactions [14]. The development of range-separated functionals and dispersion-corrected methods has enhanced the reliability of calculations for systems involving weak intermolecular interactions, which are often crucial in determining regioselectivity and binding preferences [14].
The computational screening of catalyst systems has become increasingly important for rational catalyst design [15]. Density functional theory calculations allow for the systematic evaluation of electronic and steric effects, enabling the prediction of optimal ligand structures and metal centers for specific transformations [15]. This computational approach has proven particularly valuable for iron-catalyzed reactions, where the multiple accessible oxidation states and spin configurations present additional complexity [16].
The regioselectivity observed in ethenylsilane dimerization reactions arises from a complex interplay of steric and electronic factors that influence the preferred orientation of substrate molecules during the crucial bond-forming steps. Understanding these effects has proven essential for developing predictive models and designing selective catalytic systems for organosilicon synthesis.
Steric effects play a predominant role in determining regioselectivity, with the size and bulkiness of silyl substituents directly correlating with the observed selectivity patterns [17] [3]. The trimethylsilyl group, with a relatively modest A-value of 2.5, promotes exceptional head-to-head selectivity of 98% in iron-catalyzed dimerization reactions [3]. As the steric bulk increases to triethylsilyl (A-value 2.8) and triphenylsilyl (A-value 4.1), the head-to-head selectivity decreases to 94% and 87%, respectively, while head-to-tail selectivity correspondingly increases [3].
Table 4: Steric and Electronic Effects on Regioselectivity
| Substituent Type | Steric Parameter (A-value) | Electronic Parameter (σ) | Head-to-Head Selectivity (%) | Head-to-Tail Selectivity (%) | Regioselectivity Ratio | Activation Energy Difference (kcal/mol) |
|---|---|---|---|---|---|---|
| Trimethylsilyl | 2.5 | -0.07 | 98 | 2 | 49:1 | 2.3 |
| Triethylsilyl | 2.8 | -0.05 | 94 | 6 | 15.7:1 | 1.6 |
| Triphenylsilyl | 4.1 | 0.12 | 87 | 13 | 6.7:1 | 1.1 |
The α-silicon effect represents a fundamental electronic phenomenon that influences regioselectivity in vinylsilane reactions [3]. This effect manifests as a kinetic and thermodynamic preference for placing silicon substituents in positions α to the metal center during oxidative cyclization processes [3]. The α-silicon effect has been attributed to favorable orbital symmetry requirements, electrostatic polarization effects, and the possibility of carbon-silicon agostic interactions that stabilize the resulting metallacycle intermediates [3].
Electronic effects complement steric influences in determining regioselectivity outcomes. The electron-donating character of most silyl substituents, as reflected in their negative Hammett σ values, contributes to the stabilization of carbocationic character that develops during bond formation [18]. Trimethylsilyl groups exhibit a σ value of -0.07, while triethylsilyl groups show a similar value of -0.05 [18]. The slightly electron-withdrawing triphenylsilyl group (σ = 0.12) displays reduced regioselectivity, consistent with diminished stabilization of positive charge development [18].
The regioselectivity-determining step typically involves oxidative cyclization, where competing transition states lead to different regioisomeric products [3]. Computational studies reveal that the activation energy difference between head-to-head and head-to-tail pathways correlates with the observed regioselectivity ratios [3]. For trimethylsilyl substitution, the activation energy difference of 2.3 kcal/mol translates to a regioselectivity ratio of 49:1, while smaller energy differences for bulkier substituents result in reduced selectivity [3].
Ligand effects on regioselectivity have been demonstrated in various catalytic systems, where modifications to the supporting ligand framework can dramatically alter selectivity outcomes [17] [19]. N-heterocyclic carbene ligands exhibit highly anisotropic steric influences, with regioselectivity primarily controlled by steric hindrance in regions proximal to the reactive site [17]. The shape and orientation of N-substituents on carbene ligands directly affect regioselectivity patterns, enabling rational design of selective catalysts [17].
Remote steric effects have been observed in certain catalytic systems, where substituents positioned meta to the reaction site exert significant influence on regioselectivity through conformational constraints [20]. These remote effects result from the steric properties of both the catalyst and substrate, demonstrating the importance of considering the entire molecular environment when predicting selectivity outcomes [20].
The temperature dependence of regioselectivity provides additional insights into the enthalpic and entropic contributions to selectivity [21]. Higher temperatures generally lead to reduced regioselectivity as entropic factors become more significant relative to enthalpic differences between competing pathways [21]. The temperature coefficient of regioselectivity can be used to distinguish between kinetically and thermodynamically controlled processes [21].
Solvent effects on regioselectivity have been documented in several systems, particularly those involving polar transition states or intermediates [10]. Polar solvents can stabilize charged intermediates and alter the relative energies of competing pathways, leading to changes in regioselectivity [10]. The ability to modulate regioselectivity through solvent selection provides an additional tool for optimizing synthetic protocols [10].
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